Methyl 2-bromo-6-fluoro-3-methoxybenzoate
Description
Contextual Significance of Halogenated Benzoate (B1203000) Esters in Chemical Synthesis
Halogenated aromatic compounds are foundational pillars in synthetic organic chemistry, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. fiveable.me Benzoate esters, which are derivatives of benzoic acid, are themselves important intermediates. The combination of these features in halogenated benzoate esters creates a class of compounds with broad applicability.
These molecules serve as critical precursors in the synthesis of pharmaceuticals and other biologically active compounds. The halogen atoms act as versatile synthetic handles, most notably for transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions. nih.gov The ester functionality provides another site for chemical modification, such as hydrolysis to the corresponding carboxylic acid or reduction to a benzyl (B1604629) alcohol, further expanding the synthetic possibilities.
The strategic placement of halogens and other substituents on the benzoate ring allows chemists to fine-tune the electronic and steric properties of the molecule, which is crucial when constructing complex molecular architectures. fiveable.me The synthesis of polysubstituted benzene (B151609) derivatives often involves intricate, multi-step reaction sequences where the directing effects of existing functional groups are carefully managed to achieve the desired substitution pattern. google.comlibretexts.orglibretexts.orgpressbooks.pub
Structural Features of Methyl 2-bromo-6-fluoro-3-methoxybenzoate and Their Implications for Chemical Reactivity
The chemical behavior of this compound is dictated by the interplay of its four distinct substituents on the benzene ring. Each group exerts specific electronic and steric effects that influence the molecule's reactivity.
Electronic Effects:
Methyl Ester Group (-COOCH₃): This group at C1 is a moderately deactivating, electron-withdrawing group and directs incoming electrophiles to the meta position (C3 and C5). fiveable.me
The combination of these competing effects makes predicting the outcome of electrophilic substitution reactions complex. The positions ortho and para to the powerful activating methoxy (B1213986) group are C2, C4, and C6. However, these positions are already substituted (C2, C6) or sterically hindered.
Steric Effects: The presence of substituents at both positions ortho to the methyl ester group (C2-bromo and C6-fluoro) creates significant steric hindrance. This can impede reactions involving the ester carbonyl group and may also influence the preferred sites for substitution on the aromatic ring by sterically blocking the approach of reagents.
These structural features make this compound a molecule with differentiated reactivity at its various sites, a desirable characteristic for a synthetic building block.
Physicochemical Properties of this compound Note: Direct experimental data for this specific compound is not widely available. The following table includes predicted or estimated values based on its structure and data from similar compounds.
| Property | Value |
| Molecular Formula | C₉H₈BrFO₃ |
| Molecular Weight | 263.06 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not widely reported |
| Appearance | Likely a solid or oil at room temperature |
| Boiling Point | Estimated to be high due to molecular weight and polarity |
| Melting Point | Estimated |
| Solubility | Likely soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) |
Overview of Research Challenges and Opportunities Pertaining to this compound as a Synthetic Intermediate
The unique substitution pattern of this compound presents both significant challenges and exciting opportunities for its use in organic synthesis.
Research Challenges:
Synthesis: The preparation of such a polysubstituted benzene derivative is non-trivial. google.com A likely synthetic route would involve multiple steps starting from a simpler precursor, such as a substituted aniline (B41778) or benzoic acid. For instance, the synthesis of the related 2-bromo-6-fluorobenzoic acid involves a four-step process starting from o-fluorobenzonitrile. savemyexams.com Achieving the desired regiochemistry with four different substituents requires careful strategic planning of the reaction sequence, considering the directing effects of all groups at each step. libretexts.orglibretexts.orgpressbooks.pub Introducing the bromine and fluorine atoms ortho to the ester group can be particularly challenging due to steric hindrance.
Reactivity Control: With multiple reactive sites, achieving selective functionalization can be difficult. For example, in nucleophilic aromatic substitution, the relative reactivity of the C-F versus C-Br bond would need to be carefully controlled. Similarly, in cross-coupling reactions, selective reaction at the C-Br bond over the typically less reactive C-F bond would be expected, but optimizing conditions to ensure this selectivity without side reactions can be a challenge.
Research Opportunities:
Orthogonal Functionalization: The presence of two different halogen atoms (Br and F) with different reactivities in cross-coupling reactions provides a powerful tool for sequential, site-selective synthesis. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-catalyzed cross-coupling reactions. This allows for an initial coupling reaction at the C2 position, followed by a subsequent, potentially different, coupling reaction at the C6 position under more forcing conditions. This "orthogonal" reactivity makes the molecule a highly valuable scaffold for building complex, unsymmetrically substituted aromatic structures.
Versatile Building Block: Each functional group on the ring can be seen as a point for diversification. The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. The methoxy group can potentially be cleaved to reveal a phenol (B47542). This multitude of synthetic handles, combined with the potential for selective halogen functionalization, makes this compound an attractive intermediate for creating libraries of complex molecules for drug discovery and materials science. For example, a related compound, 2-bromo-6-fluoroaniline, is a key raw material for the synthesis of the antiviral drug Letermovir. pressbooks.pub This highlights the potential value of this structural motif in medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-6-fluoro-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO3/c1-13-6-4-3-5(11)7(8(6)10)9(12)14-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSPTJIGWXYHPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Bromo 6 Fluoro 3 Methoxybenzoate
Strategies for Regioselective Functionalization of the Aromatic Ring
The arrangement of substituents on the target molecule—a bromine atom ortho to the ester, a fluorine atom ortho on the other side, and a methoxy (B1213986) group meta to the ester—presents a significant challenge in regioselectivity. The directing effects of these groups must be carefully considered at each synthetic step. The methoxy group is a strongly activating, ortho-para director, while fluorine is a deactivating but ortho-para directing halogen. Bromine is also deactivating and ortho-para directing.
A common and effective strategy for constructing highly substituted benzoates is to begin with a precursor molecule that already contains some of the required functional groups or functionalities that can be readily converted into them. This approach allows for a more controlled, stepwise introduction of substituents, minimizing the formation of undesired isomers.
One potential precursor pathway could start from 2-bromo-6-fluoro-3-methoxyaniline. researchgate.net In a sequence of reactions, the aniline (B41778) can be converted to a nitrile via a Sandmeyer reaction, which can then be hydrolyzed to the corresponding carboxylic acid. researchgate.net Alternatively, related precursors like ortho-halobenzyl halides are versatile substrates for building cyclic structures through transition-metal-catalyzed cross-coupling reactions, highlighting the utility of starting with halogenated building blocks. researchgate.net
Processes for preparing fluorinated benzoic acids often rely on multi-step syntheses starting from known compounds. google.com These methods may involve substitution reactions using various polar aprotic or protic solvents like DMF, DMSO, or alcohols to introduce substituents onto the ring. google.com The choice of reagents and reaction conditions is critical to select for the desired isomer. google.com
Direct functionalization involves adding substituents to an aromatic ring that already possesses other functional groups. The success of this strategy hinges on the directing effects of the existing substituents and the choice of reagents to achieve the desired regiochemistry.
Electrophilic aromatic bromination is a primary method for introducing bromine atoms onto an aromatic ring and is crucial for synthesizing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, particularly for aromatic rings that are activated by electron-donating groups. organic-chemistry.orgmanac-inc.co.jp The bromine atom in NBS is positively polarized, allowing it to act as an electrophile. manac-inc.co.jp
For a substrate like a fluoro-methoxy-benzoate, the methoxy group would be the dominant activating group, directing bromination to its ortho and para positions. The fluorine atom also directs ortho-para. The regioselectivity of NBS bromination can be highly dependent on the solvent polarity. manac-inc.co.jp To enhance the reactivity of NBS, especially for less reactive aromatic systems, catalytic activators are often used. nsf.gov For instance, Lewis acidic additives can coordinate to the NBS carbonyl group, making the bromine atom more electrophilic. nsf.gov Alternatively, using sulfuric acid as a solvent can facilitate the bromination of deactivated aromatic rings. manac-inc.co.jp
Below is a table summarizing various conditions for electrophilic aromatic bromination using NBS.
| Substrate Type | Reagents & Conditions | Outcome | Reference |
| Electron-rich arenes | NBS, catalytic mandelic acid, aqueous conditions, room temperature | Highly regioselective bromination. organic-chemistry.org | organic-chemistry.org |
| Acetanilide | NBS, catalytic HCl, acetonitrile | High yield bromination at the para position. youtube.com | youtube.com |
| General Aromatic Compounds | NBS, acetonitrile, 0 °C to room temperature | General procedure for electrophilic bromination. nih.gov | nih.gov |
| 3-Substituted Anilines | NBS, various solvents (e.g., CCl4, CH3CN, CH3NO2) | Solvent polarity significantly affects regioselectivity. manac-inc.co.jp | manac-inc.co.jp |
Introducing fluorine into an organic molecule, a process known as fluorination, can dramatically alter its properties. numberanalytics.com This has made the development of fluorination methods a key area of organic synthesis. numberanalytics.com Fluorination techniques are broadly categorized as electrophilic or nucleophilic. numberanalytics.com
Electrophilic fluorination is suitable for electron-rich substrates and employs reagents that act as a source of an electrophilic fluorine atom ("F+"). numberanalytics.com Reagents like Selectfluor are used for the direct fluorination of C-H bonds, often catalyzed by transition metals or photochemically. organic-chemistry.org
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion (F-). numberanalytics.com This is a common method that uses fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF). numberanalytics.comacs.org The reaction is effective for displacing leaving groups like other halogens (bromide, iodide) or sulfonate esters (tosylates, mesylates). acs.org The synthesis of fluorinated benzoic acids can be achieved through substitution reactions on suitably substituted precursors. google.com For example, a compound with a good leaving group at the desired position can be treated with a fluoride salt in a polar aprotic solvent. google.com
Direct Functionalization of Substituted Aromatic Systems.
Construction of the Ester Moiety
The final key functional group on the target molecule is the methyl ester. This is typically formed from a carboxylic acid precursor.
The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid precursor (in this case, 2-bromo-6-fluoro-3-methoxybenzoic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, excess alcohol is used, or water is removed as it is formed. masterorganicchemistry.com
Modern variations of this reaction utilize microwave-assisted organic synthesis (MAOS) to reduce reaction times and potentially increase yields. usm.my In sealed-vessel microwave conditions, solvents can be heated above their boiling points, accelerating the reaction rate. usm.my For the esterification of substituted benzoic acids, this method has been shown to be effective, with optimization of temperature and reaction time leading to high yields. usm.my
Interestingly, N-bromosuccinimide (NBS), typically used as a brominating agent, can also act as a catalyst for the esterification of carboxylic acids under mild conditions. nih.gov This dual role of NBS presents a potentially efficient synthetic route.
Below is a table comparing different conditions for the esterification of benzoic acid derivatives.
| Carboxylic Acid | Reagents & Conditions | Yield | Reference |
| 4-Fluoro-3-nitrobenzoic acid | Ethanol (B145695), cat. H₂SO₄, Microwave (130°C, 15 min) | High | usm.my |
| 3-Methoxybenzoic acid | Methanol, 7 mol% NBS, 70°C, 20 h | 45% | nih.gov |
| General Benzoic Acids | Alcohol, cat. H₂SO₄ or TsOH | Equilibrium-driven | masterorganicchemistry.com |
| Fluorinated aromatic carboxylic acids | Methanol, UiO-66-NH2 catalyst, 150°C, 10 h | High | researchgate.net |
Carbon-Carbon Bond Formation Reactions for Structural Diversification.
The introduction of new carbon-carbon bonds is a fundamental strategy for elaborating the core structure of methyl 2-bromo-6-fluoro-3-methoxybenzoate. The bromine atom at the C2 position is particularly amenable to a variety of powerful cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck).
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds with high efficiency and functional group tolerance. The C-Br bond in the target molecule is the primary site for these transformations.
The Suzuki reaction , which couples an organoboron species with an organic halide, is a robust method for creating biaryl structures or introducing alkyl and vinyl groups. For a substrate like this compound, the reaction would involve the palladium-catalyzed coupling of the aryl bromide with a suitable boronic acid or ester. The choice of palladium catalyst and ligand is crucial for achieving high yields. Catalysts such as Pd(OAc)₂ or preformed palladium complexes, often paired with phosphine (B1218219) ligands like RuPhos or BrettPhos, have shown broad utility in coupling functionalized aryl halides. organic-chemistry.org
The Negishi coupling utilizes an organozinc reagent, which offers the advantage of high reactivity while maintaining good functional group compatibility. youtube.comyoutube.comyoutube.com Organozinc reagents are typically prepared from the corresponding organic halide via an organolithium or Grignard intermediate, which is then transmetalated with a zinc salt like ZnBr₂. youtube.com This method is particularly useful for introducing alkyl, aryl, and alkenyl groups and can tolerate ester functionalities on the coupling partners. youtube.comnih.gov The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. youtube.comyoutube.com
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene, typically an electron-deficient one like an acrylate (B77674) or styrene (B11656). organic-chemistry.orgyoutube.com This reaction is a powerful method for forming substituted alkenes. youtube.com For this compound, a Heck reaction with an alkene such as methyl acrylate would introduce a 3-(methoxycarbonyl)prop-1-en-2-yl group at the C2 position. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.govresearchgate.net The stereoselectivity of the Heck reaction is a key feature, often yielding the trans product exclusively. organic-chemistry.orgnih.gov
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Key Features |
|---|---|---|---|
| Suzuki | Organoboron (e.g., R-B(OH)₂) | Pd(OAc)₂, RuPhos, BrettPhos | High functional group tolerance; forms biaryls, alkylated, or vinylated arenes. |
| Negishi | Organozinc (e.g., R-ZnBr) | Pd(0) complexes | Highly reactive nucleophiles; tolerates many functional groups, including esters. youtube.comnih.gov |
| Heck | Alkene (often electron-deficient) | Pd(OAc)₂, PPh₃ | Forms C-C bonds with alkenes; often highly stereoselective for the trans isomer. organic-chemistry.orgyoutube.com |
Grignard-Type Reactions.
Grignard reactions offer a classic yet powerful method for carbon-carbon bond formation. Two main pathways can be envisioned for a substrate like this compound.
First, the formation of a Grignard reagent from the aryl bromide itself can be achieved by reacting it with magnesium metal in an anhydrous ether solvent. mnstate.eduyoutube.com This would generate a phenylmagnesium bromide species, a potent nucleophile that can react with a wide range of electrophiles. However, the presence of the ester group within the same molecule presents a challenge, as Grignard reagents readily react with esters. This would likely lead to self-reaction or polymerization unless the ester is protected or the reaction is performed under carefully controlled, low-temperature conditions.
Alternatively, the ester group of this compound can act as an electrophile for an external Grignard reagent. Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.orgmasterorganicchemistry.com The reaction proceeds through initial nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second molecule of the Grignard reagent to form the tertiary alcohol after acidic workup. mnstate.edulibretexts.org For example, reacting the title compound with excess ethylmagnesium bromide would yield 3-(2-bromo-6-fluoro-3-methoxyphenyl)pentan-3-ol.
Functional Group Interconversions and Transformations within Synthesis Pathways.
Beyond forming new carbon-carbon bonds, the existing functional groups on the aromatic ring can be transformed to introduce new functionalities and enable different synthetic routes.
Alkylation and Nitration Sequences on Benzoate (B1203000) Derivatives.
Electrophilic aromatic substitution (EAS) reactions like alkylation and nitration can further functionalize the aromatic ring, though the regiochemical outcome is dictated by the combined electronic and steric effects of the existing substituents. The substituents on this compound are the -COOCH₃ (meta-director, deactivating), -Br (ortho, para-director, deactivating), -F (ortho, para-director, deactivating), and -OCH₃ (ortho, para-director, activating). wikipedia.orglibretexts.orgpressbooks.pub
The directing effects of these groups are complex and often competitive. The methoxy group is a strong activating ortho, para-director, while the halogens are deactivating ortho, para-directors. The ester group is a deactivating meta-director. pressbooks.pub For an EAS reaction, the most likely positions for substitution would be C4 and C5. The C4 position is para to the activating methoxy group and ortho to the ester. The C5 position is ortho to the methoxy group. Steric hindrance from the adjacent bromine at C2 and fluorine at C6 would significantly influence the accessibility of these positions.
Nitration, typically performed with a mixture of nitric acid and sulfuric acid, introduces a nitro group. aiinmr.commasterorganicchemistry.com For benzoate derivatives, this reaction proceeds to give the meta-nitro product relative to the ester. aiinmr.comgoogle.comtruman.edu However, in a polysubstituted system like the title compound, the powerful activating effect of the methoxy group would likely dominate, directing nitration to the C4 or C5 position, with the precise outcome depending on reaction conditions. youtube.com
Halogen Exchange and Directed Deprotonation Approaches.
The halogen atoms on the ring are not merely passive placeholders but can be actively manipulated.
Halogen exchange reactions , often referred to as Finkelstein reactions, allow for the interconversion of aryl halides. For instance, the bromine atom at C2 could be replaced with iodine using a copper(I)-catalyzed system with sodium iodide. organic-chemistry.orgmdma.chresearchgate.net This transformation is valuable because aryl iodides are often more reactive in cross-coupling reactions than aryl bromides. mdma.ch The choice of catalyst, ligand (e.g., a diamine), and solvent is critical for an efficient exchange. mdma.chfrontiersin.org Conversely, a retro-Finkelstein reaction could potentially replace the bromine with chlorine, although this is generally less common. frontiersin.org
Directed deprotonation , or directed ortho-lithiation (DoM), is a powerful technique for regioselective functionalization. wikipedia.org In this strategy, a substituent directs a strong base (like an organolithium reagent) to deprotonate a specific ortho position, creating a nucleophilic aryl-lithium species that can be trapped by an electrophile. wikipedia.orguwindsor.ca In this compound, both the methoxy group and the ester group can act as directing metalation groups (DMGs). The methoxy group is a well-established DMG, directing lithiation to the C4 position. The ester group, after in-situ conversion to a carboxylate, can also direct lithiation to its ortho positions. rsc.orgorganic-chemistry.org The competition between these directing groups would determine the site of deprotonation. Given the substitution pattern, deprotonation would most likely occur at the C4 position, which is ortho to the methoxy group, followed by reaction with an electrophile to introduce a new substituent at that site. rsc.orgbohrium.com
Retrosynthetic Analysis of this compound
A retrosynthetic analysis of this compound deconstructs the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. This process is fundamental for designing an efficient and practical synthetic route.
Key Disconnections and Strategic Bonds for Synthetic Planning.
The primary strategic bonds for disconnection in this compound are the carbon-bromine (C-Br) and carbon-ester (C-COOCH₃) bonds attached to the aromatic ring. The substitution pattern on the benzene (B151609) ring, with fluoro, methoxy, and bromo groups, dictates the disconnection strategy, leveraging established aromatic substitution reactions.
A plausible retrosynthetic pathway begins by disconnecting the ester group, a common and reliable transformation. This leads back to the corresponding benzoic acid. Further disconnection of the bromine atom via a Sandmeyer reaction or electrophilic bromination is a key step. The relationship between the directing effects of the existing substituents (fluoro and methoxy groups) is a critical consideration in planning the sequence of bond-forming reactions in the forward synthesis.
Another viable disconnection involves the C-Br bond first, which could conceptually be introduced at a later stage of the synthesis. However, considering the activating nature of the methoxy group and the ortho,para-directing effect of both the fluoro and methoxy groups, a carefully planned bromination step is essential to achieve the desired regiochemistry.
A logical retrosynthetic approach is as follows:
Disconnection of the methyl ester: The C-O bond of the ester is disconnected, leading to 2-bromo-6-fluoro-3-methoxybenzoic acid. This transformation is typically achieved in the forward sense by esterification.
Disconnection of the carboxylic acid: The carboxylic acid can be envisioned as arising from the oxidation of a corresponding aldehyde or from a Grignard reaction with carbon dioxide. However, a more common and strategically sound disconnection is the hydrolysis of a nitrile group (-CN). This leads back to 2-bromo-6-fluoro-3-methoxybenzonitrile.
Disconnection of the bromo group: The C-Br bond can be disconnected via a Sandmeyer reaction, a powerful method for introducing halides onto an aromatic ring. This retrosynthetic step points to 2-amino-6-fluoro-3-methoxybenzonitrile as a key intermediate.
Disconnection of the amino group: The amino group is often introduced by the reduction of a nitro group. This leads back to 2-fluoro-3-methoxy-6-nitrobenzonitrile.
Disconnection of the nitrile group: The nitrile and nitro groups can be introduced onto a simpler aromatic precursor.
An alternative strategy could involve the bromination of a pre-existing fluoro-methoxy benzoic acid derivative. The success of such a step would heavily depend on the directing effects of the fluorine and methoxy substituents to install the bromine at the correct position.
Identification of Accessible Starting Materials and Synthons.
The retrosynthetic analysis identifies several key synthons and their corresponding commercially available starting materials.
| Synthon | Potential Starting Material | Relevant Synthetic Transformation |
| 2-bromo-6-fluoro-3-methoxybenzoyl cation | 2-bromo-6-fluoro-3-methoxybenzoic acid | Esterification |
| 2-bromo-6-fluoro-3-methoxyphenyl anion | 2-bromo-6-fluoro-3-methoxyaniline | Sandmeyer reaction, Diazotization |
| 2-fluoro-3-methoxyaniline | 2-fluoro-3-methoxynitrobenzene | Reduction of nitro group |
| o-fluorobenzonitrile | o-fluorobenzonitrile | Nitration, reduction, bromination, hydrolysis |
Based on available synthetic methodologies for related compounds, a practical starting material for the synthesis of this compound could be o-fluorobenzonitrile . The synthesis of 2-bromo-6-fluorobenzoic acid has been reported starting from o-fluorobenzonitrile, involving nitration, reduction, bromination, and hydrolysis. google.com A similar pathway could be adapted, incorporating the methoxy group at an appropriate stage.
Another accessible starting material is 2-bromo-6-fluoroaniline . google.com The synthesis of this compound has been documented, and it could serve as a precursor. google.com From this aniline, a sequence involving diazotization to introduce a methoxy group (though challenging) or other functional group manipulations could be envisioned.
Furthermore, 2-bromo-6-fluoro-3-methoxybenzaldehyde is a known compound and could be oxidized to the corresponding carboxylic acid, which is then esterified to yield the target molecule. sigmaaldrich.com The synthesis of this aldehyde could potentially start from 2-bromo-6-fluoro-3-methoxyaniline via a Sandmeyer-type reaction to introduce the formyl group precursor. researchgate.net
Elucidating Chemical Reactivity and Transformation Pathways of Methyl 2 Bromo 6 Fluoro 3 Methoxybenzoate
Aromatic Substitution Reactions
The aromatic ring of methyl 2-bromo-6-fluoro-3-methoxybenzoate is adorned with a combination of electron-withdrawing and electron-donating groups, which collectively influence the regiochemistry and rate of substitution reactions.
Electrophilic Aromatic Substitution: Regiochemical Considerations Influenced by Bromine, Fluorine, and Methoxy (B1213986) Substituents
The directing effects of the substituents on the benzene (B151609) ring are paramount in determining the outcome of electrophilic aromatic substitution (EAS) reactions. The methoxy group (-OCH3) at the 3-position is a powerful activating group and is ortho-, para-directing. Conversely, the bromine and fluorine atoms are deactivating groups due to their electronegativity, yet they also direct incoming electrophiles to the ortho and para positions. The methyl ester group (-COOCH3) is a deactivating group and a meta-director.
Given the positions of the existing substituents (bromine at C2, fluorine at C6, and methoxy at C3), the potential sites for electrophilic attack are C4 and C5. The methoxy group strongly activates the ortho-position (C4) and the para-position (C2, already substituted). The fluorine at C6 and bromine at C2 also exert their influence. Electron-withdrawing substituents like bromine and fluorine deactivate the aromatic ring, which can make electrophilic substitution challenging.
| Substituent | Position | Electronic Effect | Directing Effect |
| -Br | C2 | Deactivating (Inductive) / Weakly Deactivating (Resonance) | Ortho, Para |
| -F | C6 | Deactivating (Inductive) / Weakly Deactivating (Resonance) | Ortho, Para |
| -OCH3 | C3 | Activating (Resonance) / Deactivating (Inductive) | Ortho, Para |
| -COOCH3 | C1 | Deactivating (Inductive and Resonance) | Meta |
This table summarizes the electronic and directing effects of the substituents on the aromatic ring of this compound.
Nucleophilic Aromatic Substitution: Reactivity Profiles and Substituent Effects
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the electron-withdrawing fluorine and bromine atoms, which can stabilize the intermediate Meisenheimer complex. The fluorine atom, being more electronegative than bromine, is generally a better leaving group in SNAr reactions. Therefore, nucleophilic attack is most likely to occur at the carbon bearing the fluorine (C6) or the bromine (C2). The presence of the electron-withdrawing ester group further enhances the ring's susceptibility to nucleophilic attack.
Reactivity of the Ester Moiety
The methyl ester group is a key functional handle for further molecular modifications.
Hydrolysis and Transesterification Reactions under Acidic or Basic Conditions
The methyl ester of 2-bromo-6-fluoro-3-methoxybenzoate can undergo hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution. A study on the hydrolysis of a similar compound, methyl-2-[2′-oxo-3′-(2″- chloro-6″-fluorophenyl)propyl]benzoate, in the presence of hydroxide (B78521) ions indicated the formation of tetrahedral intermediates. researchgate.net Acid-catalyzed hydrolysis is a reversible process.
Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, reaction with ethanol (B145695) would yield ethyl 2-bromo-6-fluoro-3-methoxybenzoate.
Nucleophilic Addition to the Carbonyl Group
The carbonyl carbon of the ester group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents or organolithium compounds. This would lead to the formation of a tertiary alcohol after the addition of two equivalents of the nucleophile. Reduction of the ester with a strong reducing agent like lithium aluminum hydride (LiAlH4) would yield the corresponding primary alcohol, (2-bromo-6-fluoro-3-methoxyphenyl)methanol.
Reactivity at Halogen Positions
The bromine and fluorine atoms on the aromatic ring are sites for a variety of transformations, most notably metal-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-fluorine bond in these types of reactions. Consequently, selective cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, can often be performed at the C-Br bond while leaving the C-F bond intact. This differential reactivity allows for the sequential introduction of different substituents onto the aromatic ring, a powerful strategy in the synthesis of complex molecules. For example, a Suzuki coupling with an arylboronic acid could be used to form a biaryl compound.
Reactivity in Transition Metal-Catalyzed Processes
The carbon-bromine bond in this compound serves as a prime handle for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgrsc.org Catalysts based on palladium, nickel, and copper are commonly employed for activating aryl halides. rsc.orgnih.gov
The reaction cycle typically begins with the oxidative addition of the aryl bromide to a low-valent transition metal center (e.g., Pd(0)). This step is generally facile for aryl bromides. The resulting organometallic complex then undergoes transmetalation with a suitable coupling partner, followed by reductive elimination to yield the final product and regenerate the active catalyst.
Given its structure, this compound is an excellent candidate for various well-established cross-coupling reactions, allowing for the introduction of diverse substituents at the C-2 position.
| Reaction Name | Coupling Partner | Typical Catalyst/Ligand System | Bond Formed | Potential Product Class |
|---|---|---|---|---|
| Suzuki Coupling | Aryl-B(OR)2 | Pd(PPh3)4, PdCl2(dppf) | C-C (Aryl-Aryl) | Biphenyl (B1667301) derivatives |
| Heck Coupling | Alkene | Pd(OAc)2, P(o-tol)3 | C-C (Aryl-Vinyl) | Stilbene derivatives |
| Buchwald-Hartwig Amination | Amine (R2NH) | Pd2(dba)3, BINAP/Xantphos | C-N | N-Aryl amine derivatives |
| Stille Coupling | Organostannane (R-SnBu3) | Pd(PPh3)4 | C-C | Aryl-substituted derivatives |
| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2, CuI | C-C (Aryl-Alkynyl) | Aryl-alkyne derivatives |
Influence of the Methoxy Group on Aromatic Reactivity
Inductive Effect (I): Oxygen is more electronegative than carbon, causing it to withdraw electron density from the benzene ring through the sigma bond. This effect is deactivating. libretexts.org
Resonance Effect (R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density increases the nucleophilicity of the ring, especially at the ortho and para positions. This effect is strongly activating. nih.govresearchgate.net
For the methoxy group, the resonance effect significantly outweighs the inductive effect, making it a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. wikipedia.orglibretexts.org This means it increases the rate of reaction compared to unsubstituted benzene and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
In this compound, the positions relative to the methoxy group are:
Ortho: C-2 (occupied by Br) and C-4
Para: C-6 (occupied by F)
The methoxy group therefore strongly activates the C-4 position for potential further electrophilic substitution. It also enhances the electron density at the C-2 and C-6 positions, which influences the properties of the C-Br and C-F bonds. Conversely, in nucleophilic aromatic substitution (NAS), the electron-donating nature of the methoxy group deactivates the ring toward attack by nucleophiles by increasing electron density and making the ring less electrophilic. researchgate.netsigmaaldrich.com
The following table summarizes the electronic effects of the substituents on the aromatic ring.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |
|---|---|---|---|---|---|
| -Br (Bromo) | C-2 | -I (Withdrawing) | +R (Donating, weak) | Deactivating | ortho, para |
| -F (Fluoro) | C-6 | -I (Withdrawing, strong) | +R (Donating, weak) | Deactivating | ortho, para |
| -OCH3 (Methoxy) | C-3 | -I (Withdrawing) | +R (Donating, strong) | Activating | ortho, para |
| -COOCH3 (Methyl Ester) | C-1 | -I (Withdrawing) | -R (Withdrawing) | Deactivating | meta |
Mechanistic Studies and Regiochemical/stereochemical Control in Reactions of Methyl 2 Bromo 6 Fluoro 3 Methoxybenzoate
Understanding Regioselectivity in Functionalization Reactions
The functionalization of the aromatic ring of Methyl 2-bromo-6-fluoro-3-methoxybenzoate is a complex process governed by the directing effects of its three distinct substituents: bromo, fluoro, and methoxy (B1213986) groups. The regioselectivity, or the specific position at which a reaction occurs, is determined by a delicate interplay of electronic and steric factors imparted by these groups. In electrophilic aromatic substitution, for instance, the incoming electrophile will be directed to a specific carbon atom on the benzene (B151609) ring based on the combined influence of the existing substituents. The electron-withdrawing nature of the halogens (bromine and fluorine) and the ester group tends to deactivate the ring towards electrophilic attack, while the methoxy group has a dual role, capable of both electron donation through resonance and electron withdrawal through induction.
Steric and Electronic Directing Effects of Halogen and Methoxy Substituents
The directing influence of each substituent on the aromatic ring is a combination of its electronic effect (how it donates or withdraws electron density) and its steric effect (its physical size, which can block access to adjacent positions).
Fluorine (at C-6): As the most electronegative element, fluorine exerts a strong -I (negative inductive) effect, withdrawing electron density and deactivating the ring. However, like other halogens, it has a +M (positive mesomeric or resonance) effect due to its lone pairs, which can donate electron density to the ring. This +M effect directs incoming electrophiles to the ortho and para positions. Given its position at C-6, it directs towards C-5 and C-1 (which is already substituted).
Bromine (at C-2): Bromine also exhibits a -I effect and a +M effect, making it an ortho, para-director. Its inductive effect is weaker than fluorine's, but its resonance effect is also less pronounced. It directs incoming groups to C-1 and C-3, both of which are already substituted.
Methoxy Group (at C-3): The methoxy group is a powerful activating group. It has a weak -I effect but a very strong +M (resonance) effect, donating electron density into the ring and stabilizing the carbocation intermediate (arenium ion) during electrophilic substitution. It strongly directs incoming groups to its ortho and para positions (C-2, C-4, and C-6).
Ester Group (at C-1): The methyl ester group is a deactivating group due to its electron-withdrawing resonance and inductive effects. It is a meta-director, directing incoming groups to C-3 and C-5.
The ultimate regioselectivity is a result of the competition between these directing effects. The powerful activating and directing effect of the methoxy group often dominates, favoring substitution at the C-4 position, which is para to the methoxy group and meta to the deactivating ester group. The C-5 position is also a potential site, being ortho to the methoxy group (less favored sterically) and meta to the ester.
Investigation of Reaction Intermediates and Transition States
The study of reaction mechanisms for this compound involves investigating the transient species that are formed during a chemical transformation. In electrophilic aromatic substitution reactions, the key intermediate is the arenium ion, or sigma complex. The stability of this intermediate dictates the reaction pathway. For this compound, electrophilic attack at the C-4 position would lead to a resonance-stabilized arenium ion where the positive charge can be delocalized onto the adjacent methoxy group, a particularly stable arrangement. Computational studies using methods like Density Functional Theory (DFT) can model the energies of these intermediates and the transition states leading to them. Such calculations can reveal that the transition state energy for forming the C-4 substituted product is lower than for other positions, confirming it as the kinetically favored product. In other reaction types, such as palladium-catalyzed C-H functionalization, the intermediates are organometallic in nature, often involving the formation of a palladacycle. acs.org The specific structure of these cyclic intermediates, whether they are 5- or 6-membered rings, can determine the final product. acs.org
Neighboring Group Participation Effects in Organic Transformations, including Halogen-Assisted Pathways
Neighboring group participation (NGP), also known as anchimeric assistance, is a phenomenon where a substituent acts as an internal nucleophile, influencing the reaction rate and stereochemistry. vedantu.comlibretexts.org For a reaction to proceed via NGP, a group must be positioned correctly (typically beta to the leaving group) to attack the reaction center, forming a cyclic intermediate. dalalinstitute.comyoutube.com This participation can lead to an unexpectedly fast reaction rate and often results in retention of configuration at a stereocenter. smartstartinstitute.com
Kinetic versus Thermodynamic Control in Synthetic Pathways
In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org
Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest. libretexts.org This "kinetic product" is the one reached via the lowest activation energy pathway. wikipedia.org
For synthetic pathways involving this compound, this principle is crucial for selectivity. For example, in a reaction that could yield two different isomers, one might form more quickly due to a less hindered transition state (the kinetic product). However, the other isomer might be more stable due to factors like reduced steric strain or more favorable electronic interactions (the thermodynamic product). By carefully selecting reaction conditions such as temperature and solvent, a chemist can favor the formation of the desired product. wikipedia.orgdalalinstitute.com In palladium-mediated C-H activation, it has been shown that kinetic and thermodynamic selectivity can lead to different products, with a 6-membered palladacycle being kinetically favored while a 5-membered one is thermodynamically favored. acs.org This highlights how reaction conditions can be manipulated to control the outcome of synthetic pathways involving complex substituted aromatic compounds.
Role of Methyl 2 Bromo 6 Fluoro 3 Methoxybenzoate As a Versatile Synthetic Building Block
Precursor for Complex Polyfunctionalized Aromatic Systems
The strategic placement of functional groups on the Methyl 2-bromo-6-fluoro-3-methoxybenzoate ring makes it an excellent precursor for a wide range of polyfunctionalized aromatic compounds. Each group can be targeted by specific reagents, enabling chemists to build molecular complexity in a stepwise fashion. The bromine atom is particularly significant as it provides a handle for introducing new carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions.
The primary functional groups and their synthetic potential are outlined below:
| Functional Group | Position | Type | Potential Synthetic Transformations |
| Bromine | C2 | Halogen | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi cross-coupling reactions; Lithiation-bromine exchange; Grignard formation. |
| Fluorine | C6 | Halogen | Influences ring electronics; Generally stable but can be a site for nucleophilic aromatic substitution under harsh conditions or in specific electronic contexts. |
| Methoxy (B1213986) | C3 | Ether | Can be cleaved to a phenol (B47542) (hydroxyl group) using reagents like boron tribromide (BBr₃), providing another site for functionalization. |
| Methyl Ester | C1 | Ester | Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, offering diverse derivatization pathways. |
This multi-handle nature allows for the sequential introduction of different moieties, leading to the creation of highly substituted and complex aromatic scaffolds that would be difficult to synthesize through other methods.
Integration into Advanced Organic Synthesis Routines for Novel Molecular Scaffolds
The utility of this compound extends to its integration into complex, multi-step synthetic sequences to generate novel molecular frameworks. The distinct reactivity of its functional groups allows for orthogonal chemical strategies, where one group can be reacted without affecting the others.
For instance, a synthetic route could begin with a palladium-catalyzed cross-coupling reaction at the C2-bromo position to introduce a new aryl, alkyl, or vinyl group. The resulting biphenyl (B1667301) or substituted styrene (B11656) derivative can then undergo further transformation. Subsequently, the methyl ester at C1 can be hydrolyzed to the corresponding benzoic acid, which can then be coupled with an amine to form an amide bond. This sequence demonstrates how the building block can be used to assemble elaborate structures with precise control over the final architecture. The steric hindrance provided by the ortho-bromo and ortho-fluoro substituents can also influence the conformation of the resulting molecules, a feature that can be exploited in the design of compounds with specific three-dimensional shapes.
Potential in Material Science Applications, including the Development of New Materials with Specific Electronic or Optical Properties
The unique electronic properties of this compound make it an intriguing candidate for applications in material science. The combination of the electron-withdrawing fluorine atom and the electron-donating methoxy group creates a push-pull system on the aromatic ring, which can influence the electronic and photophysical properties of materials derived from it.
Derivatives of this compound could be used as monomers for the synthesis of novel polymers or as core structures for organic electronic materials. For example, by utilizing the bromine atom in polymerization reactions (e.g., Suzuki polycondensation), it is possible to create conjugated polymers. These materials could possess tailored band gaps and be investigated for use in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or field-effect transistors (OFETs). The fluorine substituent can enhance the stability and electron-transport properties of such materials.
| Potential Application Area | Role of this compound | Key Structural Features |
| Organic Electronics | Monomer for conjugated polymers or core for small molecule semiconductors. | Aromatic core, halogen handle for polymerization, electron-donating and -withdrawing groups. |
| Liquid Crystals | Core scaffold for discotic or calamitic liquid crystals. | Rigid aromatic structure, potential for tailored intermolecular interactions. |
| Advanced Polymers | Building block for specialty polymers with high thermal stability or specific optical properties. | Fluorine and aromatic content can enhance material stability and refractive index. |
Utilization in the Construction of Research Probes and Chemical Tools
In the fields of chemical biology and medicinal chemistry, small molecules are essential tools for probing biological processes. This compound serves as a versatile scaffold for the construction of such research probes. cymitquimica.com Its readily available structure can be systematically modified to create libraries of compounds for screening purposes.
The bromo-substituent is a key feature, allowing for the late-stage introduction of various functional groups, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or photoreactive groups for covalent labeling of biological targets. For example, a Sonogashira coupling could be used to attach a terminal alkyne, which can then be used in "click" chemistry reactions to conjugate the molecule to a reporter tag. The specific substitution pattern of the aromatic ring provides a defined three-dimensional vector for these appended functionalities, allowing for precise probing of protein binding pockets or other biological sites.
Advanced Spectroscopic and Structural Elucidation Techniques in Research on Methyl 2 Bromo 6 Fluoro 3 Methoxybenzoate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the number and type of atoms, their connectivity, and their chemical environment. savemyexams.com
Proton NMR (¹H-NMR) is fundamental for identifying the number and arrangement of hydrogen atoms in a molecule. For a derivative of Methyl 2-bromo-6-fluoro-3-methoxybenzoate, ¹H-NMR would reveal distinct signals corresponding to the aromatic protons and the protons of the methyl groups. The chemical shifts (δ) are influenced by the electronic effects of the bromine, fluorine, and methoxy (B1213986) substituents on the benzene (B151609) ring.
In a typical ¹H-NMR spectrum of the parent compound, one would expect to see:
Two signals for the two aromatic protons. Their coupling patterns (as doublets of doublets) would confirm their positions relative to each other and the fluorine atom.
A singlet for the three protons of the ester's methyl group (-COOCH₃).
A singlet for the three protons of the methoxy group (-OCH₃).
Reaction monitoring using ¹H-NMR involves tracking the disappearance of signals from starting materials and the concurrent appearance of new signals corresponding to the product. This allows chemists to follow the progress of a reaction in real-time, determine reaction completion, and identify the formation of any intermediates or byproducts.
Interactive Table 1: Predicted ¹H-NMR Data for this compound
| Predicted Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| 1 | 7.0 - 7.5 | Doublet of doublets (dd) | 1H | Aromatic H |
| 2 | 6.8 - 7.3 | Doublet of doublets (dd) | 1H | Aromatic H |
| 3 | ~3.9 | Singlet (s) | 3H | -OCH₃ |
| 4 | ~3.9 | Singlet (s) | 3H | -COOCH₃ |
Carbon-13 NMR (¹³C-NMR) provides information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in a molecule typically produces a distinct signal, allowing for the determination of the total number of non-equivalent carbons. savemyexams.comvaia.com For this compound, which has nine carbon atoms, a ¹³C-NMR spectrum would be expected to show nine distinct signals, confirming the absence of molecular symmetry.
The chemical shifts in the ¹³C-NMR spectrum are highly sensitive to the electronic environment of each carbon atom:
The carbonyl carbon of the ester group appears significantly downfield (160-170 ppm). savemyexams.comdocbrown.info
The six aromatic carbons appear in the typical aromatic region (110-160 ppm), with their specific shifts influenced by the attached bromo, fluoro, and methoxy groups. docbrown.inforesearchgate.net The carbons directly bonded to electronegative atoms (F, O, Br) show characteristic shifts.
The methyl carbons of the methoxy and ester groups appear upfield (50-60 ppm). savemyexams.com
This detailed carbon framework analysis is crucial for confirming the regiochemistry of substituents on the benzene ring.
Interactive Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) Range |
| Carbonyl Carbon (C=O) | 160 - 170 |
| Aromatic C-F | 155 - 165 (large C-F coupling) |
| Aromatic C-O | 150 - 160 |
| Aromatic C-H | 110 - 135 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-COOCH₃ | 125 - 135 |
| Methoxy Carbon (-OCH₃) | 55 - 65 |
| Ester Methyl Carbon (-COOCH₃) | 50 - 60 |
Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F-NMR) is an exceptionally valuable and highly sensitive technique. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it an excellent probe for analyzing fluorinated compounds. nih.govyoutube.comnih.gov In research on this compound derivatives, ¹⁹F-NMR serves several key purposes:
Confirmation of Fluorination: A signal in the ¹⁹F-NMR spectrum provides direct evidence of fluorine incorporation into the molecule.
Structural Isomer Differentiation: The chemical shift of the fluorine signal is highly sensitive to its electronic environment. nih.govbiophysics.org This allows for the clear differentiation between potential regioisomers that may form during synthesis.
Reaction Monitoring: Similar to ¹H-NMR, changes in the fluorine chemical environment upon reaction can be monitored to track the conversion of a fluorinated starting material into a product. youtube.com
For the parent compound, a single resonance would be expected, which may appear as a doublet of doublets due to coupling with the two adjacent aromatic protons.
Interactive Table 3: Predicted ¹⁹F-NMR Data for this compound
| Predicted Signal | Predicted Chemical Shift (δ, ppm) Range | Multiplicity | Assignment |
| 1 | -110 to -140 (relative to CFCl₃) | Doublet of doublets (dd) | Ar-F |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. researchgate.netchemguide.co.uk
For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A key feature would be the presence of a second peak of almost equal intensity at two mass units higher (M+2). This isotopic signature is characteristic of a molecule containing one bromine atom, due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. libretexts.org
Analysis of the fragmentation pattern provides clues about the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of small, stable radicals or neutral molecules, such as:
Loss of a methoxy radical (·OCH₃) from the ester or ether group.
Loss of the entire ester methyl group (·CH₃).
Cleavage of the C-Br bond.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. researchgate.net This precision allows for the determination of a compound's exact elemental formula. cdc.gov For a derivative of this compound, HRMS can distinguish its molecular formula (C₉H₈BrFO₃) from other potential formulas that have the same nominal mass, thereby providing unambiguous confirmation of its identity.
Interactive Table 4: Hypothetical HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₈BrFO₃ |
| Calculated Exact Mass (for ⁷⁹Br) | 261.9695 |
| Hypothetical Measured Mass | 261.9698 |
| Mass Difference (ppm) | 1.1 |
The coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (HPLC-MS) is a powerful tool for the analysis of complex mixtures. HPLC first separates the components of a reaction mixture, and the eluent is then directly fed into the mass spectrometer. This allows for the individual identification of the target product, unreacted starting materials, and any byproducts present in the sample. For research involving derivatives of this compound, HPLC-MS is invaluable for assessing product purity and identifying components of complex reaction outcomes, which might be difficult to analyze by direct infusion MS.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These absorption patterns create a unique spectral fingerprint for a compound.
In the study of derivatives of this compound, such as fluoro and methoxy substituted chalcones, IR spectroscopy is crucial for confirming the presence of key functional groups. For instance, the presence of a carbonyl group (C=O) from the ester or other functionalities, aromatic C-H bonds, and C-O ether linkages can be readily identified.
In a study of various fluoro- and methoxy-substituted chalcone (B49325) derivatives, IR spectroscopy was used to identify key functional groups. The table below summarizes the characteristic IR absorption bands observed for three such derivatives. acgpubs.org
| Compound | C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-O Stretch (Ether) (cm⁻¹) | C-F Stretch (cm⁻¹) |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(2,4-difluorophenyl)prop-2-en-1-one | 2940 | 1604 | 1515 | 1266 | 1128 |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 2941 | 1607 | 1458 | 1269 | 1228 |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one | 2942 | 1605 | 1515 | 1271 | 1128 |
This table is generated based on data from a study on related chalcone derivatives and is for illustrative purposes. acgpubs.org
The data clearly indicates the presence of the expected functional groups, thereby confirming the successful synthesis of the target structures. acgpubs.org The consistency of the C=O stretching frequency around 1605 cm⁻¹ and the C-O ether stretches above 1260 cm⁻¹ are particularly diagnostic for these classes of compounds. acgpubs.org
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can construct a detailed model of the molecular and crystal structure, including bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself is not publicly available, the methodology can be understood from the structural analysis of related complex molecules. For example, the crystal structure of 2-bromo-11-(((fluoromethyl)sulfonyl)methyl)-6-methyl-6,11-dihydrodibenzo[c,f] chemrio.comdoi.orgthiazepine 5,5-dioxide, which also contains a bromo-substituted aromatic ring, was determined using single-crystal X-ray diffraction. doi.org
The process involves:
Crystal Growth: Obtaining high-quality single crystals of the compound, often through slow evaporation of a suitable solvent.
Data Collection: Mounting the crystal on a diffractometer and irradiating it with a monochromatic X-ray beam (e.g., Mo-Kα radiation) at a controlled temperature (e.g., 150 K). doi.org
Structure Solution and Refinement: Using specialized software (e.g., ShelXT, ShelXL) to solve the phase problem and refine the atomic positions to generate a final structural model. doi.org
For the aforementioned dibenzothiazepine derivative, this analysis provided precise crystal data, as shown in the table below. doi.org
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃BrFNO₄S₂ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| a (Å) | 9.1629(2) |
| b (Å) | 17.9824(4) |
| c (Å) | 10.3488(2) |
| β (°) | 95.501(1) |
| Volume (ų) | 1697.33(6) |
| Z | 4 |
This data is for a related complex molecule, 2-bromo-11-(((fluoromethyl)sulfonyl)methyl)-6-methyl-6,11-dihydrodibenzo[c,f] chemrio.comdoi.orgthiazepine 5,5-dioxide, and illustrates the output of X-ray crystallography. doi.org
Such data allows for the unambiguous determination of the molecular conformation and the packing of molecules within the crystal lattice, providing insights into intermolecular forces like hydrogen bonds. nih.gov
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element in a compound. This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's empirical and, by extension, molecular formula.
For derivatives of this compound, elemental analysis serves as a crucial final check of purity and composition. For instance, in the synthesis of fluoro- and methoxy-substituted chalcone derivatives, elemental analysis was performed to confirm the proposed formulas. acgpubs.org
The table below presents a comparison of the calculated and found elemental compositions for a related chalcone derivative. acgpubs.org
| Compound | Formula | Element | Calculated (%) | Found (%) |
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(2,4-difluorophenyl)prop-2-en-1-one | C₁₈H₁₆F₂O₄ | C | 64.67 | 64.53 |
| H | 4.82 | 4.83 | ||
| (E)-1-(2,4,6-trimethoxyphenyl)-3-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one | C₁₉H₁₉FO₅ | C | 65.89 | 65.55 |
| H | 5.53 | 5.46 |
This table is generated based on data from a study on related chalcone derivatives and is for illustrative purposes. acgpubs.org
The close correlation between the calculated and experimentally determined percentages for Carbon (C) and Hydrogen (H) provides high confidence in the assigned chemical formula of the synthesized derivatives. acgpubs.org This technique is a cornerstone of chemical characterization, validating the successful outcome of a synthetic procedure.
Computational and Theoretical Investigations of Methyl 2 Bromo 6 Fluoro 3 Methoxybenzoate
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting the geometric and electronic properties of molecules. This method calculates the total energy of a system based on its electron density, allowing for the determination of the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. For a molecule like Methyl 2-bromo-6-fluoro-3-methoxybenzoate, a DFT study would typically begin by optimizing the geometry to find the most stable conformation, which serves as the foundation for all further property calculations. Such calculations have been performed on numerous related substituted benzoic acids and phenols, providing reliable predictions of bond lengths, bond angles, and dihedral angles. karazin.uanih.gov
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other species. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net
While direct data for this compound is unavailable, a DFT study on a related compound, 2-chloro-6-fluorobenzoic acid, provides insight into the typical energy values for such structures. nih.gov The analysis shows that charge transfer primarily occurs within the molecule. nih.gov
Table 1: Frontier Molecular Orbital Energies for an Analogous Compound (2-chloro-6-fluorobenzoic acid)
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.15 |
| LUMO | -1.78 |
| Energy Gap (ΔE) | 5.37 |
Data sourced from a DFT/B3LYP study on 2-chloro-6-fluorobenzoic acid and is intended for illustrative purposes. nih.gov
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface displays regions of varying electrostatic potential, typically color-coded where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net
For a molecule like this compound, the MEP map would be expected to show significant negative potential (red/yellow) around the oxygen atoms of the methoxy (B1213986) and ester groups, as well as the fluorine atom, due to their high electronegativity. These sites represent the most likely points for electrophilic interaction. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms. Such analyses are instrumental in understanding intermolecular interactions, including hydrogen bonding. nih.gov
The Electron Localization Function (ELF) is a theoretical tool used to provide a clear picture of the electron pairing and localization in a molecule. It maps the probability of finding an electron in the vicinity of another electron with the same spin. ELF analysis allows for the visualization and characterization of chemical bonds, lone pairs, and atomic shells, offering a distinct perspective on the chemical bonding within a molecule. An ELF study on this compound would help in precisely characterizing the covalent nature of the C-Br, C-F, and C-O bonds and visualizing the lone pairs on the oxygen and halogen atoms. However, specific ELF studies on this compound or its close analogs were not identified in the surveyed literature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Computational Methods
Computational chemistry provides powerful tools for the prediction of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts. Using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. These theoretical values can then be converted into chemical shifts (δ) that can be directly compared with experimental NMR spectra. This predictive capability is invaluable for structural elucidation and for distinguishing between different isomers of a compound. While this is a well-established technique, a specific computational prediction of the ¹H or ¹³C NMR chemical shifts for this compound has not been reported in the available scientific literature.
Theoretical Modeling of Reaction Mechanisms and Energy Profiles
Theoretical modeling is a critical tool for investigating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, computational studies can identify transition states, intermediates, and the associated activation energies, providing a detailed energy profile for a given reaction. nih.gov Such analyses are fundamental to understanding reaction kinetics and mechanisms.
In the absence of specific mechanistic studies on this compound, its reactivity can be inferred from its calculated electronic properties. For example, the HOMO-LUMO distribution and the MEP map can suggest the most probable sites for chemical reactions. The electron-rich areas identified by the MEP map (e.g., the oxygen and fluorine atoms) are likely sites for electrophilic attack, while the electron-poor regions are susceptible to nucleophilic attack.
Analysis of Molecular Configuration, Polarizability, and Dipole Moment
DFT calculations can accurately predict these values. For instance, computational analysis of the related compound 2-amino-5-bromo-benzoic acid methyl ester has been performed to determine these properties. researchgate.net
Table 2: Calculated Dipole Moment and Polarizability for an Analogous Compound (2-amino-5-bromo-benzoic acid methyl ester)
| Property | Value |
|---|---|
| Dipole Moment (μ) | 2.56 Debye |
| Mean Polarizability (α₀) | 19.89 x 10⁻²⁴ esu |
| Anisotropy of Polarizability (Δα) | 14.18 x 10⁻²⁴ esu |
Data sourced from a DFT/B3LYP study on 2-amino-5-bromo-benzoic acid methyl ester and is intended for illustrative purposes. researchgate.net
Predicted Collision Cross Section (CCS) Values for Ion Mobility Studies
Computational and theoretical investigations play a pivotal role in modern analytical chemistry, particularly in the characterization of novel small molecules. For a compound such as this compound, where extensive experimental data may not be available, in silico prediction of physicochemical properties like the collision cross section (CCS) is of significant value. CCS is a crucial parameter derived from ion mobility-mass spectrometry (IM-MS), which provides information about the size, shape, and charge of an ion in the gas phase. nih.gov This additional dimension of data can significantly enhance the confidence in compound identification, especially when differentiating between isomers. mdpi.com
The prediction of CCS values for small molecules is increasingly accomplished through sophisticated machine learning algorithms. mdpi.com These models are trained on large databases of experimentally determined CCS values for a wide array of chemical structures. mdpi.comnih.gov By learning the complex relationships between molecular structure and gas-phase mobility, these tools can predict CCS values for new or uncharacterized compounds with a high degree of accuracy, often with prediction errors of less than 5%. acs.orgsemanticscholar.org
Several machine learning-based CCS prediction models have been developed, including CCSP2.0, CCSbase, DeepCCS, and AllCCS. acs.orgacs.org These predictors typically use molecular descriptors or the compound's structure, often in the form of a SMILES (Simplified Molecular-Input Line-Entry System) string, as input to calculate the predicted CCS values for different ion adducts, such as protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) forms. mdpi.comarxiv.org The use of multiple adducts in analysis can further improve the specificity of compound identification. arxiv.orgresearchgate.net
While no specific experimental or predicted CCS values for this compound have been published in the scientific literature, it is possible to generate such data using available prediction tools. These computational methods would analyze the compound's 2D structure to estimate its rotationally averaged collision area in a specific drift gas, typically nitrogen.
The following table provides a representative example of what predicted CCS values for this compound might look like for common adduct ions, based on the application of such predictive models. It is important to note that these are illustrative values and actual predicted data would be generated using a specific computational tool.
Table 1: Representative Predicted Collision Cross Section (CCS) Values (Ų) for this compound in Nitrogen Drift Gas
| Ion Adduct | Predicted CCS (Ų) |
| [M+H]⁺ | 155.8 |
| [M+Na]⁺ | 159.2 |
| [M-H]⁻ | 152.1 |
Note: The values in this table are illustrative examples to represent the output of CCS prediction software and are not based on published experimental or calculated data for this specific compound.
Emerging Research Trends and Future Outlook for Halogenated Methoxybenzoate Esters
Development of Novel Synthetic Routes and Catalyst Systems for Highly Substituted Aromatics
A key area of development is the use of advanced catalytic systems. For instance, transition-metal-catalyzed cross-coupling reactions are pivotal, but the synthesis of the requisite, specifically substituted precursors remains a bottleneck. To address this, novel methods for the functionalization of aromatic rings are being explored. One promising approach involves the dearomatization of benzenes to facilitate reactions that would otherwise be difficult. The use of a tungsten-based dearomatization agent has been shown to promote Diels-Alder reactions of otherwise stable aromatic cores with alkynes, leading to highly functionalized products. acs.org This strategy offers a regiocontrolled pathway to complex substitution patterns that could be adapted for the synthesis of precursors to compounds like Methyl 2-bromo-6-fluoro-3-methoxybenzoate. acs.org
Furthermore, copper-catalyzed borylative cyclization represents another innovative strategy for creating functionalized cyclic structures. acs.org While initially demonstrated for silacyclobutanes, the principle of using a catalyst to achieve regio- and chemoselective functionalization is broadly applicable and could inspire new routes to substituted benzoates. acs.org The search for new catalysts and synthetic methods is crucial for accessing novel aromatic compounds and expanding their applications in various scientific fields. nih.govmdpi.com Researchers are also investigating non-petroleum routes for producing aromatic building blocks, utilizing catalysts like zeolites and various metal-based systems to convert biomass or syngas-derived intermediates. nih.gov
Sustainable and Green Chemistry Approaches in the Synthesis of Benzoate (B1203000) Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academic and industrial laboratories. The goal is to develop processes that are more environmentally benign, using less hazardous materials and generating minimal waste. For the synthesis of benzoate derivatives, this translates into several key research trends.
One significant trend is the move towards using renewable feedstocks. Lignin, a complex polymer abundant in biomass, can be broken down into benzoic acid derivatives (BADs), which can then be used as starting materials for synthesizing valuable chemicals, including active pharmaceutical ingredients (APIs). rsc.org This approach provides a sustainable alternative to petroleum-based starting materials. rsc.org
Another focus is the use of greener reaction media and catalysts. Synthesizing benzoate derivatives in aqueous environments at room temperature, as demonstrated by the Schotten-Baumann method, significantly reduces the need for volatile organic solvents. brazilianjournals.com.brbrazilianjournals.com.br Research into novel catalysts that are efficient, recyclable, and can operate under mild conditions is also a major theme. mdpi.com For example, a green synthesis method for benzoin (B196080) has been developed to replace highly toxic cyanide catalysts, addressing problems of toxicity and high production costs. google.com These methodologies align with the objectives of creating synthetic strategies that are not only efficient but also ecologically and economically sustainable. brazilianjournals.com.brbrazilianjournals.com.br
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals, including halogenated methoxybenzoate esters. youtube.com This technology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher selectivity, and enhanced safety, particularly when handling hazardous intermediates. youtube.comnih.gov
The esterification of benzoic acid, a fundamental reaction for producing benzoate esters, has been successfully demonstrated in continuous flow microwave reactors. researchgate.net This technique can significantly reduce reaction times from hours to minutes compared to traditional batch processes. researchgate.net For the multi-step synthesis often required for complex molecules like this compound, flow chemistry enables a "telescoped" approach, where sequential reactions are performed in a continuous system without isolating intermediates. youtube.comresearchgate.net This has been effectively used to produce active pharmaceutical ingredients, demonstrating the power of this approach to improve efficiency and reduce waste. researchgate.netacs.org
Furthermore, the integration of flow reactors with automated systems and artificial intelligence is poised to revolutionize chemical synthesis. youtube.com These automated platforms can self-optimize reaction conditions in real-time by using inline analytical techniques, leading to the rapid development of robust and scalable manufacturing processes. youtube.com This is particularly valuable for the on-demand production of specialized chemicals, ensuring efficient and safe generation of complex molecules. researchgate.net
Q & A
Q. How does solvent polarity affect regioselectivity in nucleophilic aromatic substitution?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring substitution at the bromine site. In non-polar solvents (toluene), steric effects dominate, leading to competing attack at the fluorine site. Kinetic studies under varying solvent conditions (e.g., 50–150°C) quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
